Cas no 1702885-39-9 (7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1702885-39-9 structure
商品名:7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS番号:1702885-39-9
MF:C11H17N3O
メガワット:207.272182226181
CID:6466704
PubChem ID:136840949

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • 1702885-39-9
    • EN300-1118488
    • 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • インチ: 1S/C11H17N3O/c1-8-2-3-10(15-8)9-4-6-12-11-5-7-13-14(9)11/h5,7-10,12H,2-4,6H2,1H3
    • InChIKey: SCOWBHLNPQLMRR-UHFFFAOYSA-N
    • ほほえんだ: O1C(C)CCC1C1CCNC2=CC=NN12

計算された属性

  • せいみつぶんしりょう: 207.137162174g/mol
  • どういたいしつりょう: 207.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 39.1Ų

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118488-0.25g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
0.25g
$1038.0 2023-10-27
Enamine
EN300-1118488-1g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
1g
$1129.0 2023-10-27
Enamine
EN300-1118488-5g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
5g
$3273.0 2023-10-27
Enamine
EN300-1118488-10.0g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9
10g
$5528.0 2023-05-23
Enamine
EN300-1118488-1.0g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9
1g
$1286.0 2023-05-23
Enamine
EN300-1118488-0.5g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
0.5g
$1084.0 2023-10-27
Enamine
EN300-1118488-5.0g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9
5g
$3728.0 2023-05-23
Enamine
EN300-1118488-0.1g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
0.1g
$993.0 2023-10-27
Enamine
EN300-1118488-0.05g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
0.05g
$948.0 2023-10-27
Enamine
EN300-1118488-2.5g
7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1702885-39-9 95%
2.5g
$2211.0 2023-10-27

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

Professional Introduction to Compound with CAS No. 1702885-39-9 and Product Name: 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

The compound with the CAS number 1702885-39-9 and the product name 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and potential biological activities. The molecular framework of this compound integrates a pyrazolo[1,5-a]pyrimidine core with a 5-methyloxolan-2-yl substituent, which together creates a scaffold that is both structurally intriguing and biologically relevant.

Recent research in medicinal chemistry has highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives as pharmacophores in drug discovery. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 5-methyloxolan-2-yl moiety in the molecule introduces additional functional diversity, enabling interactions with biological targets that may not be accessible to simpler pyrazolo[1,5-a]pyrimidine derivatives. This structural feature has been leveraged to develop novel therapeutic agents with enhanced specificity and efficacy.

In the context of contemporary pharmaceutical research, the synthesis and characterization of this compound have opened up new avenues for exploration. The 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its potential to modulate key biological pathways involved in diseases such as cancer and inflammation. Preliminary studies suggest that this compound may interact with enzymes and receptors that are critical for disease progression, offering a promising lead for further development.

The synthesis of 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The integration of the 5-methyloxolan-2-yl group into the pyrazolo[1,5-a]pyrimidine core necessitates careful selection of reagents and catalysts to facilitate the formation of the desired bonds without introducing unwanted side products. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve this goal.

From a biochemical perspective, the 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine molecule exhibits properties that make it an attractive candidate for drug development. The oxygen-containing heterocycle in the 5-methyloxolan-2-yl substituent can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. Additionally, the rigid pyrazolo[1,5-a]pyrimidine core provides stability to the molecule while allowing for conformational flexibility that is essential for effective binding to biological receptors.

Investigations into the pharmacological properties of this compound have revealed intriguing insights into its mechanism of action. In vitro studies have demonstrated that 7-(5-methyloxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can inhibit the activity of enzymes involved in cancer cell proliferation and survival. Furthermore, its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders. These findings underscore the importance of this compound as a lead structure for further medicinal chemistry optimization.

The potential clinical applications of 7-(5-methyloxlan-2-yI)-4H,,Sb,,SH,,SH-pyraradone-[15-b]-purine are vast and multifaceted. Given its dual functionality as an antimicrobial agent and an anti-inflammatory compound; it could be developed into a broad-spectrum therapeutic agent capable of addressing multiple disease states simultaneously. This versatility makes it particularly promising for treating complex conditions where multiple biological pathways are dysregulated.

The development of new pharmaceutical agents relies heavily on understanding their interactions at a molecular level. Computational modeling techniques have been employed to simulate how 7-(S-methyl-oxyanone-Z-yI)-4HSbSHSH-pyraradone-[15-b]-purine interacts with biological targets such as enzymes and receptors. These simulations provide valuable insights into binding affinities; metabolic stability; pharmacokinetic profiles; which are critical factors in determining drug efficacy; safety; bioavailability; etc.

The future directionsof research on this compound are exciting; promising further breakthroughs in drug discovery; therapeutic development; etc. Future studies will focus on optimizing synthetic routes; exploring new derivatives; conducting preclinical trials; etc., to bring this promising candidate closer to clinical application.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm